LacMP per OAc
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Overview
Description
LacMP per OAc is a versatile chemical compound used in various scientific research applications. It is known for its unique properties that make it valuable in fields such as catalysis, drug delivery, and materials synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of LacMP per OAc involves specific synthetic routes and reaction conditions. The compound can be synthesized through a series of chemical reactions that include the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is typically carried out using large-scale chemical reactors. The process involves the careful control of reaction conditions such as temperature, pressure, and pH to ensure the consistent quality of the final product. The use of advanced analytical techniques is also common to monitor the progress of the reaction and to ensure the purity of the compound.
Chemical Reactions Analysis
Types of Reactions: LacMP per OAc undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents used with this compound include hypervalent iodine compounds such as phenyliodine diacetate (PIDA) and (diacetoxyiodo)benzene.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used in the reduction reactions involving this compound.
Substitution: Substitution reactions may involve reagents like halides and nucleophiles under specific conditions to replace functional groups in the compound.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carbonyl compounds, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
LacMP per OAc has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including C-H functionalization and heterocyclic ring construction.
Biology: The compound is utilized in the study of biological pathways and molecular interactions.
Medicine: this compound is explored for its potential in drug delivery systems due to its ability to interact with biological molecules.
Industry: It is employed in the synthesis of advanced materials and in the development of new industrial processes.
Mechanism of Action
The mechanism by which LacMP per OAc exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound acts as an oxidizing agent, facilitating the transfer of oxygen atoms to the substrate . This process involves the formation of intermediate species that play a crucial role in the overall reaction mechanism.
Comparison with Similar Compounds
LacMP per OAc can be compared with other similar compounds such as:
Phenyliodine diacetate (PIDA): Both compounds are used as oxidizing agents in organic synthesis, but this compound may offer unique advantages in terms of reactivity and selectivity.
(Diacetoxyiodo)benzene: Similar to PIDA, this compound is also used in oxidation reactions and shares some common applications with this compound.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, making it a valuable compound in various scientific fields.
Properties
IUPAC Name |
[(2S,3R,4S,5S,6S)-4,5-diacetyloxy-6-(4-methoxyphenoxy)-3-[(2S,3S,4S,5S,6S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H42O19/c1-15(34)42-13-24-26(44-17(3)36)28(45-18(4)37)31(48-21(7)40)33(51-24)52-27-25(14-43-16(2)35)50-32(49-23-11-9-22(41-8)10-12-23)30(47-20(6)39)29(27)46-19(5)38/h9-12,24-33H,13-14H2,1-8H3/t24-,25-,26-,27+,28-,29-,30-,31-,32+,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQFKIZJLSSYAP-JWSQQRBLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)O[C@H]3[C@H]([C@H]([C@H]([C@@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H42O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693677 |
Source
|
Record name | 4-Methoxyphenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-L-allopyranosyl)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
742.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160227-12-3 |
Source
|
Record name | 4-Methoxyphenyl 2,3,6-tri-O-acetyl-4-O-(2,3,4,6-tetra-O-acetyl-alpha-L-allopyranosyl)-alpha-L-gulopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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